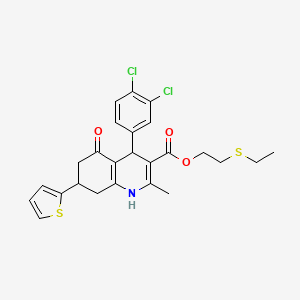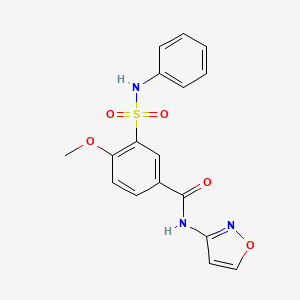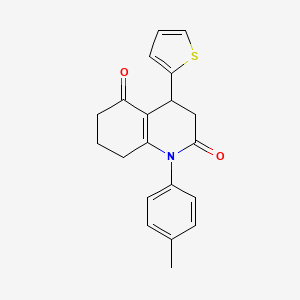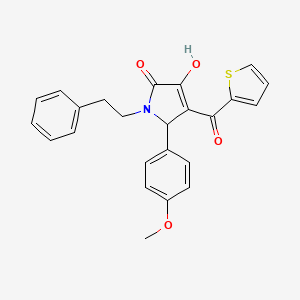![molecular formula C17H13ClN4OS2 B11506752 1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11506752.png)
1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. The chloro substituent is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
The triazole moiety is synthesized separately, usually through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with alkyl halides. The final step involves the coupling of the phenothiazine core with the triazole moiety under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro substituent or to modify the triazole moiety.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives and modified triazole compounds.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE involves interactions with various molecular targets and pathways. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. The triazole moiety can interact with enzymes and proteins, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests a multifaceted mechanism involving both receptor binding and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Trifluoperazine: A phenothiazine used as an antipsychotic and antiemetic.
Thiothixene: A thioxanthene derivative with similar pharmacological effects.
Uniqueness
1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE is unique due to the presence of the triazole moiety, which is not commonly found in other phenothiazine derivatives. This structural feature may confer additional pharmacological properties and broaden its range of applications.
Propiedades
Fórmula molecular |
C17H13ClN4OS2 |
|---|---|
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
1-(2-chlorophenothiazin-10-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C17H13ClN4OS2/c1-21-10-19-20-17(21)24-9-16(23)22-12-4-2-3-5-14(12)25-15-7-6-11(18)8-13(15)22/h2-8,10H,9H2,1H3 |
Clave InChI |
VCBJGLGPTCRYOZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]amino}benzoate](/img/structure/B11506676.png)


![6,7-Diethoxy-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11506683.png)
![12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11506685.png)
![1-Benzyl-9A-[(1Z)-2-(3,4-dimethoxyphenyl)ethenyl]-9,9-dimethyl-1H,2H,3H,9H,9AH-imidazo[1,2-A]indol-2-one](/img/structure/B11506700.png)
![N-(2-{[(Z)-(3,4-diethoxyphenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B11506708.png)


![N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11506732.png)
![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11506736.png)
![methyl (4Z)-4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11506739.png)
![methyl 11-(2,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11506743.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11506744.png)
